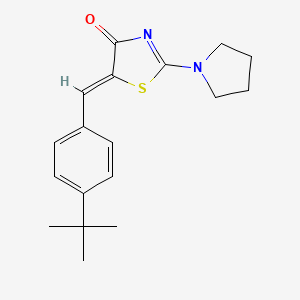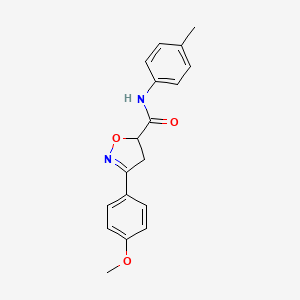
5-(4-tert-butylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, including the formation of thiazole rings, the introduction of substituents like tert-butylbenzyl groups, and the attachment of pyrrolidinyl moieties. These syntheses can be performed through condensation reactions, followed by specific functional group transformations. For instance, compounds with related structures have been synthesized via the reduction of benzylidene-thiazolamines, demonstrating the versatility of synthetic strategies for such molecules (叶姣 et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to "5-(4-tert-butylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one" has been determined by techniques such as single-crystal X-ray diffraction. These analyses reveal intricate details about molecular conformation, crystal packing, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's chemical behavior and reactivity (Jorge Trilleras et al., 2008).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of compounds related to 5-(4-tert-butylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one involves complex reactions leading to the formation of structures with potential antitumor activities. One such compound, synthesized through the reduction of a similar precursor, showed good antitumor activity against the Hela cell line, indicating the relevance of these compounds in cancer research (叶姣 et al., 2015). The structural analysis, including single-crystal X-ray diffraction, reveals details about the molecular and crystal structure, contributing to the understanding of their biological activities.
Antimicrobial and Antioxidant Properties
Compounds structurally related to 5-(4-tert-butylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one have been evaluated for antimicrobial activities. Studies show that such compounds can exhibit significant antimicrobial properties against various bacterial and fungal strains, making them promising candidates for the development of new antimicrobial agents (N. Desai et al., 2022). Additionally, their antioxidant capabilities have been explored, indicating potential applications in protecting against oxidative stress-related damages (H. Mohammed et al., 2019).
Catalytic Applications
The structural motif of 5-(4-tert-butylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one is also found in catalysts for chemical transformations. Research into N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines, compounds with similar structural features, has demonstrated their efficiency as catalysts in ethylene polymerization, showcasing the diverse applications of such compounds beyond biological activities (S. Matsui et al., 2004).
Photophysical Properties
The exploration of photophysical properties is another area of interest. Compounds resembling 5-(4-tert-butylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one, such as thiazolothiazole fluorophores, have been studied for their strong fluorescence and reversible electrochromism. These properties are valuable for applications in optoelectronics and sensing technologies, highlighting the potential of these compounds in material science (A. Woodward et al., 2017).
Propriétés
IUPAC Name |
(5Z)-5-[(4-tert-butylphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-18(2,3)14-8-6-13(7-9-14)12-15-16(21)19-17(22-15)20-10-4-5-11-20/h6-9,12H,4-5,10-11H2,1-3H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDFKPMUDCRTNH-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-tert-butylbenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-(4-methyl-1-piperazinyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5539083.png)
![(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B5539091.png)
![N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5539099.png)
![4-(3-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5539102.png)


![3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)
![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)
![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)

![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5539156.png)
![N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5539173.png)
![3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5539178.png)
![[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5539182.png)